molecular formula C19H25N3 B5645967 1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE

1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE

Cat. No.: B5645967
M. Wt: 295.4 g/mol
InChI Key: DDAYSFJIUQJCHA-UHFFFAOYSA-N
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Description

1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE is a synthetic piperazine derivative intended for research and development purposes. Piperazine-based compounds are prevalent in pharmaceutical research due to their versatile role in optimizing drug-like properties and interacting with biological targets . The piperazine moiety is a common feature in many bioactive molecules and approved therapeutics, often serving as a key scaffold to arrange pharmacophoric groups in three-dimensional space for effective interaction with enzymes and receptors . Specifically, compounds featuring substitutions on the piperazine nitrogen atoms, such as aryl-alkyl and heteroaryl-alkyl groups, have demonstrated significant research value in medicinal chemistry . This particular compound, with its 4-ethylbenzyl and 3-pyridylmethyl substituents, is a chemical tool of interest for investigating receptor-ligand interactions and for the synthesis of more complex molecules. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3/c1-2-17-5-7-18(8-6-17)15-21-10-12-22(13-11-21)16-19-4-3-9-20-14-19/h3-9,14H,2,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAYSFJIUQJCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE can be achieved through several methods:

Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, making the process cost-effective and scalable.

Chemical Reactions Analysis

1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Research indicates that compounds with piperazine structures often exhibit a range of pharmacological effects. The specific application of 1-[(4-ethylphenyl)methyl]-4-[(pyridin-3-yl)methyl]piperazine has not been extensively documented in the literature; however, related compounds have shown promise in various therapeutic areas:

Neuropharmacology

Piperazine derivatives are frequently studied for their neuropharmacological properties. For instance, similar compounds have been evaluated for their antagonistic effects on neuropeptide receptors, which play critical roles in stress response and appetite regulation .

Potential Therapeutic Uses

  • Antidepressant Activity :
    • Compounds structurally related to piperazine have been investigated for their antidepressant properties due to their ability to modulate neurotransmitter systems such as serotonin and norepinephrine.
  • Antipsychotic Effects :
    • The piperazine moiety is common in many antipsychotic drugs, suggesting that this compound may have similar applications.
  • Cancer Research :
    • Some studies highlight the potential of piperazine derivatives in cancer therapy through their interaction with specific signaling pathways involved in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Table 1 summarizes findings from related research on SAR involving piperazine derivatives.

CompoundSubstituentcLogPcAMP IC50 (μM)
1phenylmethyl5.05.74 ± 0.76
6phenyl4.9Inactive
14pyridin-3-yl3.82.12 ± 0.50

Table 1: Summary of SAR findings for piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Comparison of Key Properties
Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Features (NMR/IR) Reference
Target Compound 4-Ethylbenzyl, pyridin-3-ylmethyl Data not available N/A Expected aromatic protons (δ 7.0–8.5 ppm), ethyl CH3 (δ ~1.2 ppm) Inferred
(1SR) N-tert-Butylcarbamoyl derivatives (4e) Dimethylaminopyridin-3-yl, L-phenylalanine 128–129 60 IR: 3300 cm⁻¹ (N–H), 1700 cm⁻¹ (C=O); NMR: δ 1.3 (t-Bu), δ 3.7 (piperazine CH2)
1-(3-Bromophenyl)methyl-4-(3-phenoxyphenyl)methylpiperazine 3-Bromobenzyl, 3-phenoxybenzyl N/A N/A NMR: δ 4.2 (Ar–CH2–N), δ 7.2–7.8 (aromatic Br and OPh)
1-Ethyl-4-(4-nitrophenyl)piperazine Ethyl, 4-nitrophenyl N/A N/A IR: 1520 cm⁻¹ (NO2); NMR: δ 8.2 (Ar–NO2), δ 3.4 (piperazine CH2)
Key Observations:
  • Ethyl vs. Nitro Groups : The ethyl group in the target compound likely increases lipophilicity compared to electron-withdrawing nitro groups in , which reduce solubility but enhance reactivity .
  • Pyridine vs. Bromophenyl : The pyridin-3-yl group may engage in hydrogen bonding (via the N atom), unlike bromophenyl groups in , which rely on halogen interactions .

Pharmacological Potential

  • Anti-inflammatory Activity : Cyclizine derivatives () with benzhydryl groups exhibit anti-inflammatory effects, suggesting the target compound’s ethylphenyl group may confer similar properties .
  • Receptor Affinity : Piperazines with fluorinated aryl groups () show affinity for dopamine D2 receptors, implying that the pyridinyl group in the target compound could modulate receptor binding .

Conformational and Crystallographic Insights

  • Piperazine Ring Conformation : confirms that piperazine adopts a chair conformation, with substituents occupying equatorial positions. The target compound’s ethyl and pyridinyl groups are expected to follow this trend, minimizing steric strain .
  • Crystal Packing: Halogenated analogs (e.g., 2,6-difluorobenzoyl in ) exhibit varied supramolecular interactions, while the target compound’s non-halogenated substituents may favor weaker van der Waals forces .

Biological Activity

1-[(4-Ethylphenyl)methyl]-4-[(pyridin-3-yl)methyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

  • IUPAC Name : N-[(4-ethylphenyl)(3-pyridinyl)methyl]piperazine
  • Molecular Formula : C16H20N2
  • CAS Number : 1153290-71-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it may act as an inhibitor of specific enzymes and receptors involved in disease processes:

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have shown high affinity for DHFR, which is crucial for DNA synthesis and repair. By inhibiting this enzyme, the compound could potentially exhibit antitumor activity by impairing cancer cell proliferation .
  • Tyrosine Kinase Inhibition : The structural features of the compound suggest potential interactions with tyrosine kinases, which are implicated in cancer progression and other diseases. This inhibition could lead to reduced signaling pathways associated with tumor growth .

Antitumor Activity

Several studies have reported on the antitumor properties of piperazine derivatives. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HeLa (cervical carcinoma)15
CaCo-2 (colon adenocarcinoma)20
H9c2 (rat heart myoblast)25

These findings suggest that the compound may possess significant antitumor potential.

Antimicrobial Activity

Research indicates that related piperazine compounds exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. For example, some derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Study on Anticancer Properties : A study investigated the efficacy of a piperazine derivative in a murine model of breast cancer. The compound was administered at various doses, leading to a significant reduction in tumor size compared to controls. Histological analysis showed increased apoptosis in treated tumors .
  • Antimicrobial Efficacy Assessment : Another research project evaluated the antimicrobial potential of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity, which was attributed to the compound's ability to penetrate bacterial membranes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-[(4-ethylphenyl)methyl]-4-[(pyridin-3-yl)methyl]piperazine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives. For example, refluxing 1-amino-4-methylpiperazine with halogenated aromatic intermediates (e.g., 4-ethylbenzyl chloride) in tetrahydrofuran (THF) under inert atmosphere for 12 hours, followed by purification via column chromatography (eluent: chloroform/methanol = 3:1 v/v) yields the product . Pyridine may be added to neutralize byproducts during synthesis .

Q. How should researchers safely handle and store this compound to ensure stability?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with oxidizers due to potential decomposition into toxic gases (e.g., nitrogen oxides) . Conduct stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) to determine shelf life .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • TLC : Monitor reaction progress using silica gel plates (Rf = 0.4 in chloroform/methanol = 1:1) .
  • NMR : Confirm substituent positions via ¹H-NMR (e.g., aromatic protons at δ 7.06–7.83 ppm, methylene groups at δ 3.54 ppm) .
  • LC/MS : Validate molecular weight (e.g., m/z = ~365 g/mol) using electrospray ionization (ESI) .

Intermediate Research Questions

Q. How can researchers optimize purification methods to improve yield and scalability?

  • Methodological Answer : Use gradient elution in column chromatography (e.g., increasing methanol ratio from 10% to 50%) to separate byproducts. For crystallization, dimethylether or ethanol/water mixtures enhance purity. Yield improvements (e.g., 85% in DMF with potassium hydride) depend on solvent polarity and reaction temperature .

Q. What computational tools aid in predicting physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer : Employ software like ChemAxon or ACD/Labs to calculate partition coefficients (logP) and aqueous solubility. Validate predictions experimentally via shake-flask methods (pH 7.4 buffer) and HPLC retention time analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to modify pharmacological activity?

  • Methodological Answer :

  • Substituent Variation : Replace the pyridinyl group with quinoline (as in related compounds) to enhance CNS penetration .
  • Bioisosteric Replacement : Substitute the ethylphenyl group with trifluoromethylphenyl to assess impact on receptor binding (e.g., dopamine D3 receptors) .
  • In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin or histamine receptors) .

Q. How can contradictions in biological activity data (e.g., varying IC50 values) be resolved?

  • Methodological Answer : Standardize assay conditions (e.g., cell line, incubation time). For example, discrepancies in antiarrhythmic activity may arise from differences in electrophysiological models (e.g., Langendorff-perfused hearts vs. patch-clamp assays). Replicate studies with controlled purity (>98% via HPLC) and blinded data analysis .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Knockout Models : Use CRISPR-Cas9 to delete target receptors (e.g., dopamine receptors) in cell lines.
  • Metabolic Profiling : Perform LC-MS/MS to identify metabolites in hepatic microsomes, assessing CYP450-mediated degradation .
  • Kinetic Studies : Measure on/off rates via surface plasmon resonance (SPR) for binding affinity validation .

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